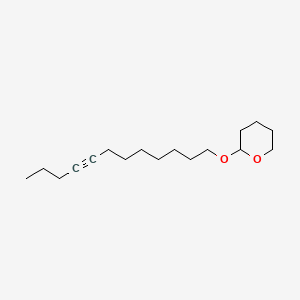
Notoginsenoside T5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Notoginsenoside T5 is a dammarane-type triterpenoid glycoside isolated from the roots of Panax notoginseng. This compound is part of the saponin family, which is known for its diverse pharmacological activities. This compound has been studied for its potential therapeutic effects, particularly in the fields of cardiovascular health, neuroprotection, and anti-inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Notoginsenoside T5 is typically isolated through the acidic deglycosylation of saponins from the roots of Panax notoginseng . The process involves treating the saponins with acid to remove sugar moieties, resulting in the formation of this compound. This method is preferred due to its efficiency in yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The roots of Panax notoginseng are processed to extract the saponins, which are then subjected to acidic conditions to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Notoginsenoside T5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new glycoside derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound, each with unique pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the chemical behavior of triterpenoid glycosides.
Biology: It is used to investigate the biological activities of saponins, including their effects on cell signaling pathways and gene expression.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
Notoginsenoside T5 exerts its effects through multiple molecular targets and pathways:
Cardiovascular Protection: It modulates lipid metabolism and reduces oxidative stress, thereby protecting against atherosclerosis and other cardiovascular diseases.
Neuroprotection: It enhances neuronal survival and function by modulating signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Effects: It inhibits the activation of inflammatory mediators, including NF-κB and COX-2, thereby reducing inflammation and associated tissue damage.
Vergleich Mit ähnlichen Verbindungen
Notoginsenoside T5 is unique among saponins due to its specific structure and pharmacological profile. Similar compounds include:
Notoginsenoside R1: Known for its cardiovascular and neuroprotective effects.
Ginsenoside Rb1: Exhibits anti-inflammatory and anticancer properties.
Ginsenoside Rd: Known for its neuroprotective and anti-inflammatory effects
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential.
Eigenschaften
Molekularformel |
C41H68O12 |
|---|---|
Molekulargewicht |
753.0 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37-,39-,40-,41-/m1/s1 |
InChI-Schlüssel |
HXAJCOUXPGZOSR-AILNWJDNSA-N |
Isomerische SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)C |
Kanonische SMILES |
CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


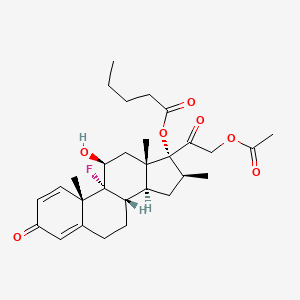
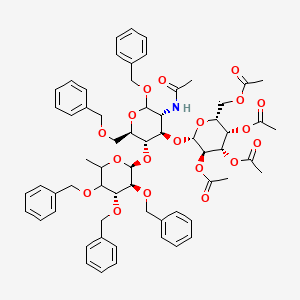
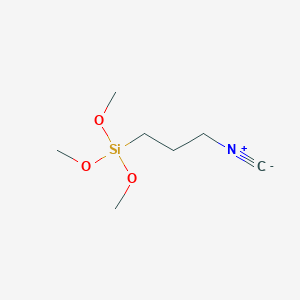
![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
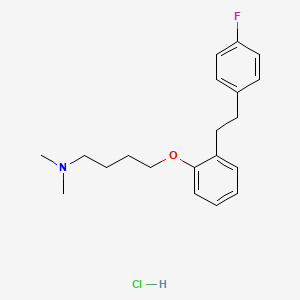
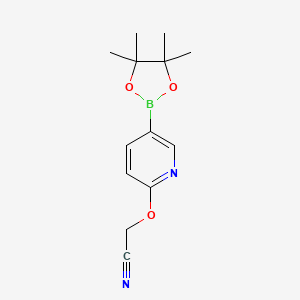
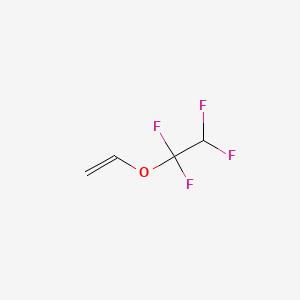
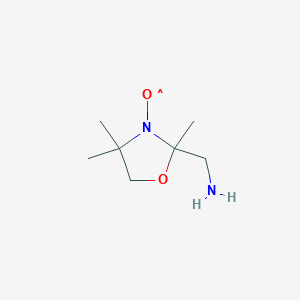
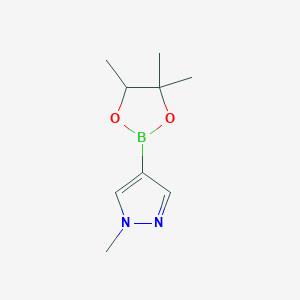
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
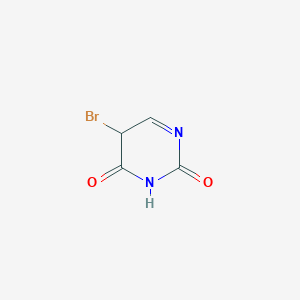
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
